(2R)-2,5,5-Trimethylheptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-2,5,5-Trimethylheptanoic acid is an organic compound with the molecular formula C10H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the carboxylic acid family and is characterized by its branched alkyl chain and carboxyl functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,5,5-Trimethylheptanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,5,5-trimethylhexan-2-ol, followed by oxidation to introduce the carboxyl group. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide and oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon or platinum oxide are often employed to facilitate the hydrogenation and oxidation steps. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2,5,5-Trimethylheptanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxyl group can be further oxidized to form carbon dioxide and water under harsh conditions.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atom in the carboxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation: Carbon dioxide, water.

Reduction: (2R)-2,5,5-Trimethylheptanol.

Substitution: (2R)-2,5,5-Trimethylheptanoyl chloride.

Wissenschaftliche Forschungsanwendungen

(2R)-2,5,5-Trimethylheptanoic acid has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (2R)-2,5,5-Trimethylheptanoic acid exerts its effects involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The branched alkyl chain contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S)-2,5,5-Trimethylheptanoic acid

- 2,5,5-Trimethylhexanoic acid

- 2,5,5-Trimethylpentanoic acid

Uniqueness

(2R)-2,5,5-Trimethylheptanoic acid is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer (2S)-2,5,5-Trimethylheptanoic acid. The presence of three methyl groups on the heptanoic acid backbone also distinguishes it from other similar compounds, influencing its chemical reactivity and physical properties.

Biologische Aktivität

(2R)-2,5,5-Trimethylheptanoic acid, also known as a branched-chain fatty acid, has garnered attention due to its potential biological activities. This compound is structurally characterized by a branched alkyl chain and has implications in various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

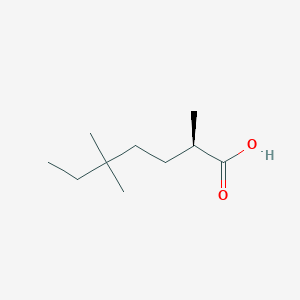

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a branched configuration that influences its solubility and interaction with biological membranes.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties . It has been shown to induce apoptosis in various cancer cell lines. For instance:

- Mechanism of Action : The compound activates caspase pathways leading to programmed cell death. It has been observed to increase the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells.

- Case Study : In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest |

| HT29 | 18 | Induction of oxidative stress |

Anti-inflammatory Effects

This compound also displays anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

- Mechanism of Action : The compound downregulates NF-kB signaling pathways, leading to decreased expression of TNF-alpha and IL-6.

- Case Study : A study involving macrophage cell lines demonstrated a reduction in inflammatory markers by approximately 30% upon treatment with the compound at a concentration of 50 µM.

Metabolic Effects

The compound may influence metabolic pathways associated with lipid metabolism and energy expenditure.

- Mechanism of Action : It enhances fatty acid oxidation and reduces lipid accumulation in hepatocytes.

- Case Study : In animal models, administration of this compound resulted in a 25% reduction in liver fat content compared to control groups.

Recent Studies

-

Cytotoxicity Evaluation : A comprehensive evaluation across multiple cancer cell lines revealed that this compound exhibits varying degrees of cytotoxicity depending on the cellular context.

- Findings : The compound was most effective against lung cancer cells (A549), with notable effects on colon cancer cells (HT29).

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound's action is mediated through oxidative stress induction and mitochondrial dysfunction.

- Comparative Analysis : Compared to other fatty acids like oleic acid and linoleic acid, this compound showed superior anticancer activity in vitro.

Eigenschaften

IUPAC Name |

(2R)-2,5,5-trimethylheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-10(3,4)7-6-8(2)9(11)12/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXDZCSVQTYBNN-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)CC[C@@H](C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.